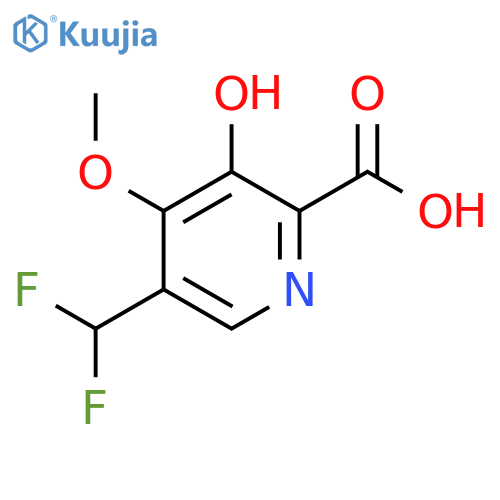Cas no 1805204-93-6 (5-(Difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylic acid)

1805204-93-6 structure
商品名:5-(Difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylic acid
CAS番号:1805204-93-6
MF:C8H7F2NO4
メガワット:219.142289400101
CID:4887248
5-(Difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-(Difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylic acid
-
- インチ: 1S/C8H7F2NO4/c1-15-6-3(7(9)10)2-11-4(5(6)12)8(13)14/h2,7,12H,1H3,(H,13,14)
- InChIKey: GMVRZNOJWRJIQD-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=C(C(=O)O)C(=C1OC)O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 239
- トポロジー分子極性表面積: 79.6
- 疎水性パラメータ計算基準値(XlogP): 1.5
5-(Difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029029903-250mg |
5-(Difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylic acid |
1805204-93-6 | 95% | 250mg |
$999.60 | 2022-04-01 | |
| Alichem | A029029903-500mg |
5-(Difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylic acid |
1805204-93-6 | 95% | 500mg |
$1,651.30 | 2022-04-01 | |
| Alichem | A029029903-1g |
5-(Difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylic acid |
1805204-93-6 | 95% | 1g |
$2,779.20 | 2022-04-01 |
5-(Difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylic acid 関連文献
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
1805204-93-6 (5-(Difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylic acid) 関連製品
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
